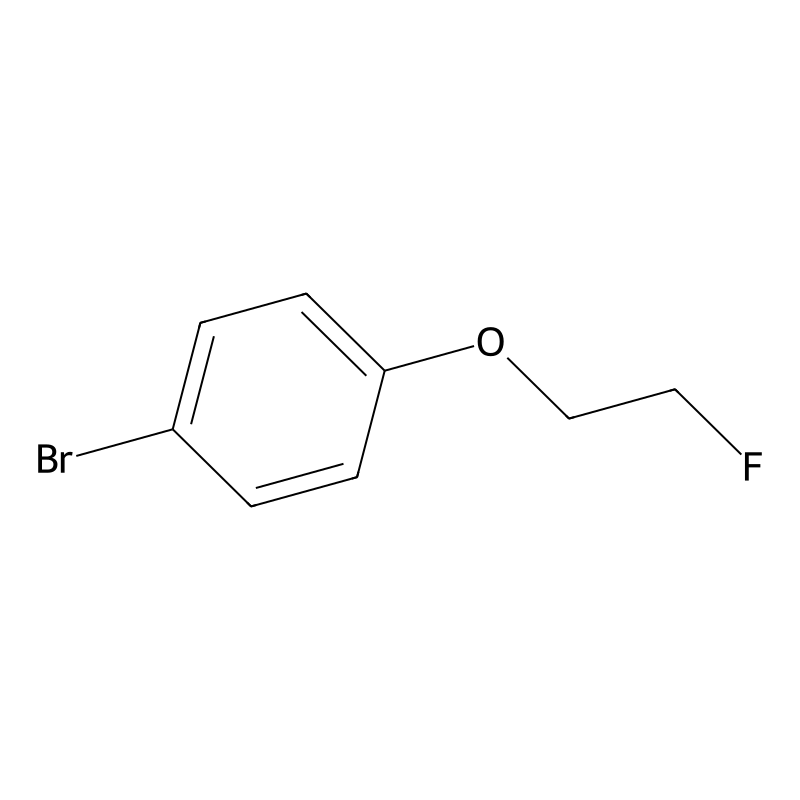

1-Bromo-4-(2-fluoroethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Synthesis

1-Bromo-4-(2-fluoroethoxy)benzene is a chemical compound used in organic synthesis . It’s a valuable building block for the preparation of various drugs .

Use in Suzuki-Miyaura Coupling Reaction

1-Bromo-4-(2-fluoroethoxy)benzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize biaryl compounds, which are prevalent in pharmaceuticals as well as in the field of electronics.

Use in Pharmaceutical Testing

1-Bromo-4-(2-fluoroethoxy)benzene is used for pharmaceutical testing . It’s a high-quality reference standard used to ensure accurate results in pharmaceutical research and development .

Use in Materials Science

1-Bromo-4-(2-fluoroethoxy)benzene finds applications in the field of materials science . It can be used as a precursor for the synthesis of functional materials, such as liquid crystals, polymers, and dyes .

1-Bromo-4-(2-fluoroethoxy)benzene is an organic compound characterized by a bromine atom and a fluoroethoxy group attached to a benzene ring. Its molecular formula is CHBrF, and it has a molar mass of approximately 219.06 g/mol. The compound features a bromine substituent at the para position (4-position) of the benzene ring and an ethoxy group where one of the hydrogen atoms of the ethyl group is replaced by a fluorine atom, specifically at the 2-position. This structural arrangement imparts unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions, such as with amines or alcohols, resulting in the formation of new compounds.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at other positions on the benzene ring.

- Dehydrohalogenation: Under certain conditions, 1-bromo compounds can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

These reactions are significant for synthesizing derivatives and exploring the reactivity of this compound.

Several synthetic routes can be employed to produce 1-Bromo-4-(2-fluoroethoxy)benzene:

- Bromination of Ethoxy-substituted Benzene: Starting from 4-(2-fluoroethoxy)benzene, bromination can be achieved using bromine in an appropriate solvent under controlled conditions to yield the desired product.

- Fluorination of Brominated Benzene: Alternatively, starting from 1-bromo-4-benzenol, fluorination can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluoroethoxy group.

These methods highlight the versatility in synthesizing this compound through various chemical transformations.

1-Bromo-4-(2-fluoroethoxy)benzene has several potential applications:

- Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Material Science: The compound may be utilized in developing advanced materials, including polymers and coatings that require specific chemical properties imparted by bromine and fluorine.

- Organic Synthesis: As a building block in organic synthesis, it can facilitate the creation of more complex molecules through various

Interaction studies involving 1-Bromo-4-(2-fluoroethoxy)benzene can provide insights into its reactivity and potential applications. These studies typically focus on:

- Reactivity with Biological Targets: Understanding how this compound interacts with proteins or enzymes could reveal its therapeutic potential.

- Chemical Stability: Investigating how stable this compound is under different conditions (e.g., temperature, pH) helps assess its viability for practical applications.

Such studies are essential for elucidating the practical uses of this compound in various fields.

Several compounds share structural similarities with 1-Bromo-4-(2-fluoroethoxy)benzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Chloro-4-(2-fluoroethoxy)benzene | Chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |

| 1-Bromo-4-(2-methoxy)benzene | Methoxy group instead of fluoroethoxy | Varying solubility and reactivity due to methoxy's electron-donating effect |

| 1-Iodo-4-(2-fluoroethoxy)benzene | Iodine instead of bromine | Increased nucleophilicity compared to bromine |

These comparisons highlight how variations in halogen substituents and functional groups influence the chemical behavior and potential applications of similar compounds. The unique combination of bromine and fluoroethoxy in 1-Bromo-4-(2-fluoroethoxy)benzene distinguishes it from these alternatives, potentially leading to unique reactivity patterns and applications in medicinal chemistry and materials science.